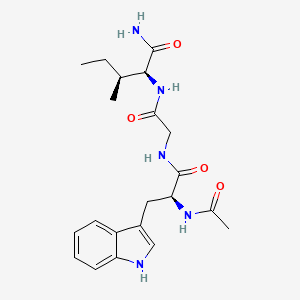

N-Acetyl-L-tryptophylglycyl-L-isoleucinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

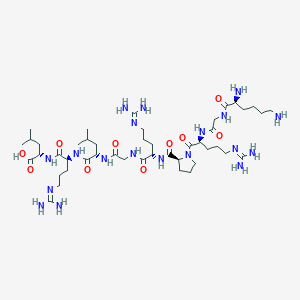

N-Acetil-L-triptofilglicil-L-isoleucinamida es un compuesto peptídico sintético que ha despertado interés en diversos campos científicos debido a su estructura única y aplicaciones potenciales. Este compuesto está formado por tres aminoácidos: N-acetil-L-triptófano, glicina y L-isoleucina, unidos en una secuencia específica. La presencia del grupo N-acetilo y el enlace amida en el extremo terminal de la cadena peptídica contribuyen a su estabilidad y actividad biológica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-Acetil-L-triptofilglicil-L-isoleucinamida típicamente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para construir péptidos. El proceso comienza con la unión del aminoácido C-terminal, L-isoleucina, a un soporte de resina sólido. Los aminoácidos subsecuentes, glicina y N-acetil-L-triptófano, se añaden secuencialmente utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt). Cada paso de acoplamiento se sigue de la desprotección del grupo amino utilizando ácido trifluoroacético (TFA). El producto final se escinde de la resina y se purifica utilizando cromatografía líquida de alta resolución (HPLC).

Métodos de Producción Industrial

La producción industrial de N-Acetil-L-triptofilglicil-L-isoleucinamida sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para optimizar el proceso, asegurando un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como la HPLC preparativa, es crucial para obtener el compuesto deseado con mínimas impurezas.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Acetil-L-triptofilglicil-L-isoleucinamida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El anillo indol del residuo de N-acetil-L-triptófano puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden dirigirse a los enlaces amida, aunque estas reacciones son menos comunes debido a la estabilidad del enlace peptídico.

Sustitución: El péptido puede participar en reacciones de sustitución, particularmente en el grupo N-acetilo o el grupo amida terminal.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el peróxido de hidrógeno (H₂O₂) o el permanganato de potasio (KMnO₄) pueden utilizarse para reacciones de oxidación.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio (NaBH₄), aunque las condiciones deben controlarse cuidadosamente para evitar la ruptura del enlace peptídico.

Sustitución: Las reacciones de sustitución pueden facilitarse utilizando nucleófilos o electrófilos en condiciones suaves para evitar la degradación del péptido.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del anillo indol puede conducir a la formación de derivados de N-formilquinurenina, mientras que las reacciones de sustitución pueden producir péptidos modificados con grupos funcionales alterados.

Aplicaciones en Investigación Científica

N-Acetil-L-triptofilglicil-L-isoleucinamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como compuesto modelo para estudiar la síntesis de péptidos, las relaciones estructura-actividad y el diseño de fármacos basados en péptidos.

Biología: El compuesto se utiliza en estudios relacionados con las interacciones proteína-proteína, la especificidad enzima-sustrato y las vías de señalización celular.

Medicina: La investigación ha explorado su potencial como agente terapéutico, particularmente en el contexto de la neuroprotección y los efectos antiinflamatorios.

Industria: La estabilidad y bioactividad del compuesto lo convierten en un candidato para su uso en el desarrollo de fármacos basados en péptidos y herramientas de diagnóstico.

Aplicaciones Científicas De Investigación

N-Acetyl-L-tryptophylglycyl-L-isoleucinamide has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying peptide synthesis, structure-activity relationships, and peptide-based drug design.

Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neuroprotection and anti-inflammatory effects.

Industry: The compound’s stability and bioactivity make it a candidate for use in the development of peptide-based pharmaceuticals and diagnostic tools.

Mecanismo De Acción

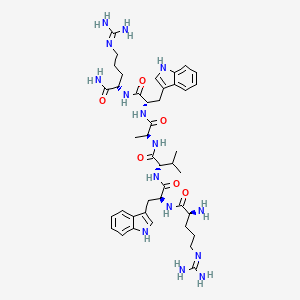

El mecanismo de acción de N-Acetil-L-triptofilglicil-L-isoleucinamida involucra su interacción con dianas moleculares y vías específicas. El residuo de N-acetil-L-triptófano puede modular el estrés oxidativo y la integridad de la membrana mitocondrial, proporcionando protección contra la apoptosis inducida por radiación . Además, el péptido puede influir en las vías de señalización relacionadas con la inflamación y la neuroprotección, como la vía de señalización de la proteína de unión al elemento de respuesta al AMPc (CREB) .

Comparación Con Compuestos Similares

Compuestos Similares

N-Acetil-L-triptófano: Conocido por sus propiedades neuroprotectoras y antiinflamatorias.

N-Acetil-L-leucina: Se utiliza en el tratamiento de enfermedades neurodegenerativas y es conocido por su capacidad para modular los transportadores de aniones.

N-Acetil-L-tirosina: Se estudia por su potencial para mejorar la función cognitiva y reducir el estrés oxidativo.

Unicidad

N-Acetil-L-triptofilglicil-L-isoleucinamida destaca por su secuencia específica y la presencia de glicina, que proporciona flexibilidad a la cadena peptídica. Esta estructura única le permite interactuar con una gama más amplia de dianas moleculares y exhibir diversas actividades biológicas.

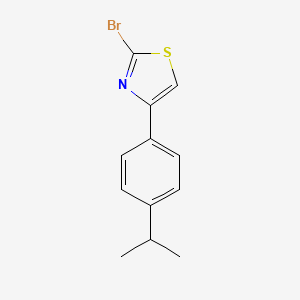

Propiedades

Número CAS |

876386-11-7 |

|---|---|

Fórmula molecular |

C21H29N5O4 |

Peso molecular |

415.5 g/mol |

Nombre IUPAC |

(2S,3S)-2-[[2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C21H29N5O4/c1-4-12(2)19(20(22)29)26-18(28)11-24-21(30)17(25-13(3)27)9-14-10-23-16-8-6-5-7-15(14)16/h5-8,10,12,17,19,23H,4,9,11H2,1-3H3,(H2,22,29)(H,24,30)(H,25,27)(H,26,28)/t12-,17-,19-/m0/s1 |

Clave InChI |

VBNOVUWZAAAECU-KHDYIWLOSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |

SMILES canónico |

CCC(C)C(C(=O)N)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606106.png)

![2-(2-hydroxyethyl)-1-[4-[5-[4-[[N'-(2-hydroxyethyl)carbamimidoyl]amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12606140.png)

![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)

![N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B12606175.png)

![1-Pyrrolidineacetamide, 3-(acetylamino)-N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-2-hydroxy-2-[(2R,4S)-4-hydroxy-2-pyrrolidinyl]ethyl]-3-[(1S)-1-methylpropyl]-2-oxo-a-(2-phenylethyl)-, (aS,3S)-](/img/structure/B12606179.png)

![4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol](/img/structure/B12606198.png)